(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-12(18-9)14(15)10-5-7-11(16-2)13(8-10)17-3/h4-8,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGWTFFFBMKXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Interpretation Methodologies for 3,4 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through the analysis of its ionized form and subsequent fragmentation. For (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol, electron ionization (EI) mass spectrometry is anticipated to yield a distinct molecular ion peak and a characteristic fragmentation pattern that reveals its structural components.
The molecular formula of the compound is C₁₄H₁₆O₄, giving it a molecular weight of approximately 248.27 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M⁺) at an m/z value of 248.
The fragmentation of this molecule is largely dictated by the stability of the resulting carbocations. As a benzylic and furfuryl alcohol, two primary fragmentation pathways are predicted: alpha-cleavage at the bond between the carbinol carbon and the aromatic rings, and dehydration. youtube.comlibretexts.org
Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the two aromatic systems, leading to the formation of two stable, resonance-delocalized cations: the 3,4-dimethoxybenzyl cation and the 5-methylfurfuryl cation.
Cleavage resulting in the 3,4-dimethoxybenzyl cation would produce a prominent peak at m/z 151 .
Cleavage yielding the 5-methylfurfuryl cation would result in a significant peak at m/z 97 . The mass spectrum of 5-methyl-2-furanmethanol shows a base peak at m/z 97, supporting the stability of this fragment. nist.gov
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com This would lead to a peak at m/z 230 (M-18).
Other Fragments: Further fragmentation of the primary ions can also occur. The 3,4-dimethoxybenzyl cation (m/z 151) may lose a methyl group (CH₃, 15 Da) to form a fragment at m/z 136 , or a formaldehyde (B43269) molecule (CH₂O, 30 Da) to yield a fragment at m/z 121 .
The predicted mass spectrometry data is summarized in the interactive table below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 248 | [C₁₄H₁₆O₄]⁺ | Molecular Ion (M⁺) |
| 230 | [C₁₄H₁₄O₃]⁺ | Dehydration: [M - H₂O]⁺ |
| 151 | [C₉H₁₁O₂]⁺ | Alpha-cleavage: 3,4-dimethoxybenzyl cation |
| 97 | [C₆H₇O]⁺ | Alpha-cleavage: 5-methylfurfuryl cation |
| 136 | [C₈H₈O₂]⁺ | [m/z 151 - CH₃]⁺ |
| 121 | [C₇H₅O₂]⁺ | [m/z 151 - CH₂O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be a composite of the electronic absorptions from its two main chromophores: the 3,4-dimethoxybenzene ring and the 5-methylfuran ring.
The benzene (B151609) ring exhibits characteristic π → π* transitions, which are sensitive to substitution. quimicaorganica.org Unsubstituted benzene shows absorption bands around 184 nm, 204 nm, and a weaker, structured band near 256 nm. quimicaorganica.orgup.ac.za The presence of two electron-donating methoxy (B1213986) groups (-OCH₃) on the benzene ring is known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. up.ac.za For instance, 1,4-dimethoxybenzene (B90301) shows an absorption peak at 291 nm. aatbio.com
The furan (B31954) ring is also a UV-active chromophore. Parent furan displays a strong π → π* transition with a maximum absorption (λmax) around 208 nm. chemicalbook.com The addition of a methyl group, as in 5-methylfuran, is expected to cause a slight bathochromic shift.
The expected UV-Vis absorption data is detailed in the interactive table below.
| Predicted λmax (nm) | Associated Chromophore | Electronic Transition Type |
|---|---|---|
| ~220-240 | 5-Methylfuran moiety | π → π |
| ~270-290 | 3,4-Dimethoxybenzene moiety | π → π |
Reactivity and Derivatization Chemistry of 3,4 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol
Transformations at the Secondary Alcohol Functionality
The secondary alcohol group in (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is a primary site for a range of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Ketone Derivatives
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the case of this compound, this reaction yields the corresponding ketone, (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone. A variety of oxidizing agents can be employed to achieve this conversion effectively.
Common methods for the oxidation of secondary alcohols include the use of chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. PCC is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. The Dess-Martin periodinane is another mild and highly efficient reagent for this purpose, often carried out at room temperature in chlorinated solvents. The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is another powerful method that avoids the use of heavy metals.
| Oxidizing Agent | Typical Reaction Conditions | Product | Notes |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heat | Ketone | Strong oxidant, can lead to side reactions. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Ketone | More selective than dichromate, avoids over-oxidation. |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂), room temperature | Ketone | Mild conditions, high yields. |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (CH₂Cl₂), low temperature, followed by triethylamine | Ketone | Avoids heavy metals, requires careful temperature control. |
The resulting ketone, (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone, serves as a valuable intermediate for further synthetic elaborations.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are important for modifying the polarity and biological activity of the molecule.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. For example, direct esterification with a carboxylic acid can be catalyzed by a strong acid like sulfuric acid, often with removal of water to drive the equilibrium towards the product. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine provides a more rapid and often irreversible route to the ester. Zeolites have also been employed as reusable solid acid catalysts for the esterification of benzylic alcohols. proquest.com
Etherification can be accomplished through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Given the benzylic nature of the alcohol, which can stabilize a carbocation, acid-catalyzed etherification with another alcohol is also a viable method. pearson.comosti.gov For instance, iron(III) chloride has been used as a catalyst for the self-etherification of benzylic alcohols. osti.gov Alkoxyhydrosilanes have also been shown to mediate the cross-etherification of secondary benzylic alcohols with aliphatic alcohols. pearson.commdpi.com
| Reaction Type | Reagents | Catalyst/Conditions | Product |
| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acid Chloride/Anhydride | Base (e.g., Pyridine) | Ester |
| Etherification | Alkyl Halide | Base (to form alkoxide) | Ether |
| Etherification | Alcohol | Acid catalyst (e.g., FeCl₃) | Ether |
Nucleophilic Substitution Reactions
The hydroxyl group of a secondary benzylic alcohol can be a target for nucleophilic substitution reactions. However, since the hydroxide (B78521) ion is a poor leaving group, the hydroxyl group must first be activated. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion, which can then depart as a water molecule, a much better leaving group. shareok.orgrsc.org
This process generates a secondary benzylic carbocation, which is stabilized by resonance with both the furan (B31954) and the dimethoxybenzene rings. This carbocation can then be attacked by a nucleophile. The reaction, therefore, generally proceeds through an S(_N)1 mechanism. shareok.orgrsc.org A variety of nucleophiles can be employed, including halides, cyanide, and other carbon and heteroatom nucleophiles. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert the alcohol to the corresponding alkyl chloride and bromide, respectively, through an S(_N)2 mechanism with inversion of configuration. shareok.org The Mitsunobu reaction provides a method for nucleophilic substitution with inversion of stereochemistry under milder, non-acidic conditions. ijpcbs.com
| Reaction Condition | Mechanism | Key Intermediate | Typical Nucleophiles |
| Acidic conditions (e.g., HX) | S(_N)1 | Secondary benzylic carbocation | Halide ions (Cl⁻, Br⁻, I⁻) |
| Thionyl Chloride (SOCl₂) | S(_N)2 | Chlorosulfite ester | Chloride ion (from reagent) |
| Phosphorus Tribromide (PBr₃) | S(_N)2 | Dibromophosphite ester | Bromide ion (from reagent) |
| Mitsunobu Reaction | - | Alkoxyphosphonium salt | Carboxylates, phenols, imides |
Chemical Modifications of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system and is susceptible to various chemical modifications, including electrophilic aromatic substitution and hydrogenation.
Electrophilic Aromatic Substitution Reactions on the Furan Ring
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on furan preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. wikipedia.orgfiveable.mejk-sci.comnrochemistry.com In this compound, both the C2 and C5 positions are already substituted. The substituents on the furan ring will, therefore, direct incoming electrophiles to the β-positions (C3 and C4).
The (3,4-dimethoxyphenyl)methanol group at C2 and the methyl group at C5 are both activating, ortho, para-directing groups in electrophilic aromatic substitution. In the context of the furan ring, this means they direct incoming electrophiles to the adjacent positions. Thus, electrophilic substitution is expected to occur at the C3 and C4 positions of the furan ring.
Common electrophilic aromatic substitution reactions that can be performed on furan rings include nitration, sulfonation, halogenation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. wikipedia.org Given the sensitivity of the furan ring to strong acids, milder conditions are often required compared to those used for benzene.
Friedel-Crafts Acylation : This reaction introduces an acyl group onto the furan ring using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction has been studied on 2-methylfuran (B129897). shareok.org
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group onto the furan ring. jk-sci.comorganic-chemistry.orgchemicalbook.com
| Reaction | Reagents | Electrophile | Expected Position of Substitution |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | Acylium ion | C3 or C4 |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Vilsmeier reagent | C3 or C4 |
| Nitration | HNO₃, Acetic Anhydride | Nitronium ion | C3 or C4 |
| Halogenation | Br₂, Dioxane | Bromonium ion | C3 or C4 |
Hydrogenation and Reduction of the Furan Ring to Tetrahydrofuran (B95107) Derivatives
The furan ring can be reduced to the corresponding tetrahydrofuran ring through catalytic hydrogenation. This transformation significantly alters the electronic and structural properties of the molecule, converting the planar, aromatic furan into a non-planar, saturated heterocyclic system.
The hydrogenation of furans is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), or Raney nickel. The reaction is usually performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, especially in molecules with multiple reducible functional groups. For instance, under certain conditions, the furan ring can be hydrogenated without affecting the benzene ring. Photocatalytic methods using metal-loaded titanium dioxide have also been developed for the hydrogenation of furan to tetrahydrofuran.
The product of this reaction would be (3,4-Dimethoxyphenyl)(5-methyltetrahydrofuran-2-yl)methanol, which contains a chiral tetrahydrofuran ring, leading to the formation of diastereomers.
| Catalyst | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ gas, pressure, solvent (e.g., ethanol) | Tetrahydrofuran derivative |
| Platinum on Carbon (Pt/C) | H₂ gas, pressure, solvent (e.g., methanol) | Tetrahydrofuran derivative |
| Rhodium on Carbon (Rh/C) | H₂ gas, pressure, solvent (e.g., ethanol) | Tetrahydrofuran derivative |
| Raney Nickel | H₂ gas, pressure, solvent (e.g., ethanol) | Tetrahydrofuran derivative |
Diels-Alder Reactions and Other Cycloaddition Pathways Involving the Furan Moiety
The furan ring within this compound can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This capability is a hallmark of furan chemistry, providing an atom-economical route to complex cyclic structures. The Diels-Alder reaction of furanic dienes with various dienophiles is often a reversible process, with the stereochemical outcome dependent on reaction conditions.
The reactivity of the furan moiety in the title compound is influenced by its substituents. The 5-methyl group is a weakly electron-donating group, which can affect the energy of the highest occupied molecular orbital (HOMO) of the diene. The bulky (3,4-dimethoxyphenyl)methanol group at the 2-position will sterically influence the approach of the dienophile, potentially directing it to the less hindered face of the furan ring.
Typically, the reaction of 2-substituted furans with dienophiles such as maleic anhydride or N-substituted maleimides yields the exo adduct as the thermodynamically favored product. While the endo adduct may form under kinetic control at lower temperatures, it can rearrange to the more stable exo isomer upon heating. For instance, the reaction of 2-methylfuran with maleimides at temperatures above 60 °C has been shown to result in the exclusive formation of the exo isomer. Other cycloaddition pathways, such as catalytic [4+4]-cycloadditions, have also been developed for furan-containing compounds, expanding their synthetic utility.
Table 1: Representative Diels-Alder Reactions of 2-Methylfuran with Various Dienophiles This table illustrates the typical reactivity expected from the furan moiety in the title compound, based on studies with 2-methylfuran.
| Dienophile | Conditions | Product Stereochemistry | Reference |
|---|---|---|---|
| Maleic Anhydride | Room Temperature | exo | |
| N-Methylmaleimide | > 60 °C | Exclusive exo | |
| N-Carboxyethyl maleimide | Kinetic Conditions | High endo-selectivity | |
| Citraconic Anhydride | Room Temperature | exo |
Reactions Involving the Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl moiety is highly activated towards electrophilic aromatic substitution (SEAr) reactions. This enhanced reactivity is due to the strong electron-donating effects of the two methoxy (B1213986) groups, which stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.
The regiochemical outcome of substitution is governed by the directing effects of the three substituents on the benzene ring. The two methoxy groups at positions 3 and 4 are powerful ortho, para-directors. The (5-methylfuran-2-yl)methanol group at position 1 is also an activating, ortho, para-directing group. The potential sites for substitution are C2, C5, and C6.
Substitution at C2: This position is ortho to both the C1-alkyl substituent and the C3-methoxy group. However, it is subject to significant steric hindrance from the bulky (5-methylfuran-2-yl)methanol group.
Substitution at C5: This position is ortho to the C4-methoxy group and para to the C3-methoxy group. It benefits from the strong activating and directing effects of both methoxy groups and is sterically accessible.
Substitution at C6: This position is ortho to the C1 substituent but meta to both methoxy groups, making it the least electronically favored site for attack.
Considering these electronic and steric factors, electrophilic attack is predicted to occur predominantly at the C5 position, which is the most activated and sterically accessible site on the ring.
Table 2: Predicted Major Products for Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Electrophile (E+) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | NO2+ | (5-Nitro-3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
| Bromination | Br2/FeBr3 | Br+ | (5-Bromo-3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
| Friedel-Crafts Acylation | CH3COCl/AlCl3 | CH3CO+ | (5-Acetyl-3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
| Sulfonation | Fuming H2SO4 | SO3 | 2-((5-Methylfuran-2-yl)(hydroxy)methyl)-4,5-dimethoxybenzenesulfonic acid |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but require an aryl halide or pseudohalide (e.g., triflate) as a substrate. To engage the dimethoxyphenyl moiety in these transformations, it would first need to be functionalized, for instance, via electrophilic bromination to yield (5-Bromo-3,4-dimethoxyphenyl)(5-methylfuran-2-yl)methanol, as predicted in the section above. The reactivity of such aryl halides in cross-coupling generally follows the order I > Br > OTf >> Cl.
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. This method is exceptionally versatile for creating biaryl structures. An aryl bromide derivative of the title compound would be expected to readily participate in Suzuki coupling with various aryl or vinyl boronic acids.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Boronic Acid | Catalyst System | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O/MeOH | Reflux | |
| 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 60 °C | |
| Vinylboronic acid | Pd2(dba)3 / PCy3 | K3PO4 | THF | Room Temp. |
Sonogashira Coupling The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond by reacting an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. This reaction would provide a direct route to arylalkyne derivatives of the title compound.
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst System | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF or THF | Room Temp. to 50 °C | |
| Trimethylsilylacetylene | Pd(PhCN)2Cl2 / P(t-Bu)3 | Cs2CO3 | Dioxane | Room Temp. | |
| 1-Hexyne | PdCl2(PPh3)2 / CuI | Piperidine | DMF | Room Temp. |
Heck Reaction The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex and a base. The reaction typically proceeds with high trans selectivity. A 5-bromo derivative of the title compound could be coupled with various alkenes, such as acrylates or styrenes, to further elaborate the molecular structure.
Table 5: Representative Conditions for Heck Reaction of Aryl Bromides
| Alkene | Catalyst | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)2 | K2CO3 | DMF | 100-120 °C | |
| Methyl Acrylate | Pd(OAc)2 / PPh3 | Et3N | Acetonitrile or DMF | 80-100 °C | |
| 1-Octene | Palladacycle complex | K2CO3 | NMP | 130 °C |
Fragmentation and Rearrangement Processes
The structure of this compound, which combines a furfuryl alcohol and a substituted benzyl (B1604629) alcohol motif, is susceptible to specific fragmentation and rearrangement pathways, particularly under acidic conditions or during mass spectrometric analysis.
Rearrangement Processes Furfuryl alcohols are known to undergo rearrangement in aqueous acidic media. This process can involve protonation of the alcohol, loss of water to form a stabilized carbocation, followed by nucleophilic attack by water and ring rearrangement to yield cyclopentanone (B42830) or related derivatives. For the title compound, the intermediate carbocation would be exceptionally stable due to resonance delocalization across both the furan and the electron-rich dimethoxyphenyl rings. This stability could facilitate dehydration to form a conjugated alkene or lead to other acid-catalyzed transformations.
Fragmentation Pathways In mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The molecular ion (M+•) would likely be observed. Key fragmentation processes would include:
Loss of Water: A facile loss of a water molecule (18 Da) from the molecular ion to form a highly stable [M-H₂O]+• ion, driven by the formation of an extended conjugated system.
Benzylic/Furfurrylic Cleavage: Cleavage of the carbon-carbon bond between the methine carbon and one of the aromatic rings is a probable and significant pathway. This would lead to the formation of two major fragment ions: the 3,4-dimethoxybenzyl cation or the 5-methylfurfuryl cation, both of which are resonance-stabilized.
Table 6: Predicted Key Mass Spectrometry Fragments
| m/z Value (Predicted) | Identity of Fragment | Description |
|---|---|---|
| 248 | [M]+• | Molecular Ion |
| 230 | [M - H₂O]+• | Loss of water from the alcohol |
| 151 | [C₉H₁₁O₂]+ | 3,4-Dimethoxybenzyl cation |
| 97 | [C₆H₇O]+ | 5-Methylfurfuryl cation |
Advanced Research Applications and Structure Activity Relationship Sar Studies of Analogs with 3,4 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol Structural Motifs
Development of Fluorescent Sensors and Probes Based on Furan-Containing Scaffolds
Furan-containing scaffolds are prominent in the design of fluorescent chemosensors due to their unique electronic properties and ability to participate in various signaling mechanisms. chemisgroup.usresearchgate.net These sensors are engineered to detect specific analytes, such as metal ions, with high sensitivity and selectivity through changes in their fluorescence output. researchgate.net
Design Principles for Selective Metal Ion Chemosensors
The design of selective metal ion chemosensors relies on the integration of a recognition unit (receptor) with a signaling unit (fluorophore). researchgate.net The furan (B31954) ring, often part of a larger conjugated system, can act as or be attached to the fluorophore. The fundamental principle involves modulating the photophysical properties of the fluorophore upon binding of a metal ion to the receptor.
Key design strategies include:
Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence ("turn-off"). When the receptor binds to a target metal ion, its electron-donating ability is suppressed, inhibiting the PET process and restoring fluorescence ("turn-on").
Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. Metal ion binding can alter the electron density distribution, leading to a shift in the emission wavelength and a visible color change. researchgate.net
Chelation-Enhanced Fluorescence (CHEF): Many fluorophores experience fluorescence quenching due to internal rotational or vibrational processes. Chelation with a metal ion can rigidify the sensor's structure, restricting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity. researchgate.net
Structure-Activity Relationship Studies for Enhanced Sensing Performance
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of furan-based fluorescent sensors. These studies systematically modify the sensor's molecular structure to improve properties like selectivity, sensitivity, and response time.
Key structural modifications and their effects are summarized below:
| Structural Modification | Effect on Sensing Performance | Example Application |
| Substituents on the Furan Ring | Electron-donating groups (e.g., methyl) can increase the electron density of the system, enhancing its binding affinity and sensitivity for certain cations. Electron-withdrawing groups (e.g., nitro) can alter the electronic properties and selectivity profile. x-mol.net | A methyl-substituted furan hydrazone showed good selectivity for cyanide (CN⁻) ions. x-mol.net |
| Nature of the Fluorophore | Incorporating highly fluorescent moieties like julolidine (B1585534) or benzofuran (B130515) can significantly enhance the sensor's emission intensity and quantum yield. researchgate.netresearchgate.net | A sensor combining julolidine and furan groups was developed for the selective fluorescent detection of Zn²⁺. researchgate.net |
| Receptor Moiety | Altering the atoms within the binding site (e.g., using Schiff bases, hydrazones, or amides) directly influences which metal ion will be selectively bound. chemisgroup.us | Benzofuran glycinamide (B1583983) was used to create a "turn-off" sensor for Fe³⁺ ions. chemisgroup.us |
Role in Chalcone (B49325) Chemistry and Mechanistic Exploration of Bioactive Chalcone Derivatives
The (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl) structural motif is a key building block in the synthesis of chalcones, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.netnih.gov These chalcone derivatives are of significant interest due to their diverse and potent pharmacological activities. nih.gov
Synthesis and Structural Characterization of Chalcones Incorporating Dimethoxyphenyl and Methylfuran Units
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). mdpi.comjetir.org In this context, a ketone such as 1-(5-methylfuran-2-yl)ethanone could be reacted with a substituted benzaldehyde like 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base (e.g., NaOH or KOH) to yield the corresponding chalcone. ijpsr.com
The general synthetic scheme is as follows:
An aromatic ketone (e.g., containing the 5-methylfuran moiety) is treated with a strong base to form an enolate ion.
The enolate ion acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (e.g., containing the dimethoxyphenyl moiety).
The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. jetir.org
Structural Characterization: The synthesized chalcones are rigorously characterized using a suite of spectroscopic techniques to confirm their structure. wisdomlib.org
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption peak around 1650 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl (C=O) group, a defining feature of the chalcone backbone. wisdomlib.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. The protons on the α,β-unsaturated system typically appear as doublets in the ¹H NMR spectrum, and their coupling constants confirm the E (trans) configuration. Signals corresponding to the aromatic protons of the dimethoxyphenyl and methylfuran rings are also identified. uomphysics.net
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. mdpi.com
X-ray Crystallography: Provides unambiguous proof of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. nih.govuomphysics.net
Investigation of Mechanistic Pathways for Pharmacological Effects (e.g., Antinociception via Vanilloid and Glutamatergic Systems)
Chalcone derivatives incorporating dimethoxyphenyl and methylfuran units have demonstrated significant biological activities, particularly as antinociceptive (pain-relieving) agents. nih.govnih.gov Research has focused on elucidating the complex mechanisms through which these compounds exert their effects, often pointing to interactions with the vanilloid and glutamatergic systems rather than the traditional opioidergic pathway. nih.govnih.gov
A notable example is the chalcone derivative 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMPF-1), which has been studied for its pain-relieving properties. nih.gov
Key Mechanistic Findings:
| Mechanistic Target | Experimental Observation | Implication |
| Opioidergic System | The antinociceptive effect of the chalcone was not reversed by naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov | The compound's analgesic activity is not mediated by opioid receptors, suggesting a lower potential for side effects commonly associated with opioid drugs. nih.gov |
| Vanilloid System (TRPV1) | The chalcone significantly inhibited the nociceptive response induced by capsaicin, a known activator of the TRPV1 (transient receptor potential vanilloid 1) channel. nih.govnih.gov | The compound likely interacts with the TRPV1 receptor pathway, which plays a crucial role in the transmission of pain signals. |
| Glutamatergic System | The chalcone derivative effectively reduced paw-licking behavior in mice induced by glutamate, a primary excitatory neurotransmitter in the central nervous system. nih.govnih.gov | The antinociceptive effect involves the modulation of the glutamatergic system, which is implicated in central pain sensitization. |
| Protein Kinase C (PKC) | The compound inhibited the pain response induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), an activator of Protein Kinase C (PKC). nih.gov | The mechanism of action may also involve the PKC signaling pathway, which is linked to the sensitization of nociceptors. |
These findings indicate that chalcones with the dimethoxyphenyl-methylfuran scaffold act as potent non-opioid analgesics by simultaneously targeting multiple pain pathways, including the vanilloid and glutamatergic systems. nih.gov
Furan-Based Chemical Transformations for Renewable Resources and Value-Added Products
The furan ring, a core component of the (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol structure, is a pivotal platform chemical derived from renewable biomass. mdpi.com Furanic compounds like furfural (B47365) (from C5 sugars) and 5-(hydroxymethyl)furfural (HMF) (from C6 sugars) are considered key building blocks for producing a wide array of value-added chemicals and biofuels, offering a sustainable alternative to petroleum-based resources. researchgate.netmdpi.com
The chemical versatility of the furan ring and its side chains allows for numerous transformations: mdpi.com
Oxidation: The aldehyde or alcohol groups on furanic platforms can be oxidized to produce carboxylic acids. For example, the oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a valuable monomer for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-derived PET. rsc.orgrsc.org
Reduction/Hydrogenation: The functional groups and the furan ring itself can be reduced. Catalytic hydrogenation of HMF can produce 2,5-bis(hydroxymethyl)furan (BHMF), another important polymer monomer, or 2,5-dimethylfuran (B142691) (DMF), a promising biofuel with high energy density. rsc.orgrsc.org
Hydrogenolysis: This process involves the cleavage of C-O bonds with the addition of hydrogen, which can be used to open the furan ring to produce linear polyols such as 1,6-hexanediol, a precursor for polyurethanes and polyesters. mdpi.com
Etherification: The hydroxymethyl group of HMF can be converted into an ether, such as 5-(ethoxymethyl)furfural (EMF), which is explored as another potential biofuel. mdpi.com
These transformations are typically achieved using heterogeneous or homogeneous catalysts, and ongoing research focuses on developing more efficient and selective catalytic systems. researchgate.net The electrocatalytic conversion of furan compounds, driven by renewable electricity, is also an emerging and sustainable route for producing these valuable chemicals. rsc.orgnsf.govrsc.org The study of furan-based transformations is central to the development of modern biorefineries, which aim to convert biomass into a portfolio of sustainable products. acs.org
Catalytic Conversion Pathways of Biomass-Derived Furan Compounds
Furan compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are versatile platform molecules derived from the degradation of lignocellulosic biomass. nih.gov They serve as crucial starting materials for the synthesis of value-added chemicals and biofuels through various catalytic pathways. nih.govmdpi.com The conversion of these furan platforms often involves hydrogenation, oxidation, hydrogenolysis, and etherification to produce a diverse range of products. mdpi.comresearchgate.net
Catalytic upgrading of furan derivatives is a primary strategy for producing sustainable fuels. nih.govrsc.org For instance, the selective hydrodeoxygenation of furfural is a widely examined route to produce 2-methylfuran (B129897) (2-MF), a key intermediate in the synthesis of second-generation biofuels. rsc.org This process can be achieved using various catalysts, including economical cobalt-based systems that have shown high selectivity for 2-MF. rsc.orgresearchgate.net
Another significant pathway is the hydroxyalkylation/alkylation (HAA) reaction, which couples furan compounds with other biomass-derived molecules like aldehydes and ketones to create larger molecules with long carbon chains suitable for liquid fuels. mdpi.com These reactions are often catalyzed by solid acids such as p-toluenesulfonic acid, sulfuric acid, and Amberlyst-15. mdpi.com The resulting products can then undergo hydrodeoxygenation to yield high-density liquid alkanes. mdpi.com The table below summarizes various catalytic conversions of biomass-derived furans.
| Feedstock | Catalyst | Reaction Type | Key Product(s) | Reference |
| Furfural | Co/CoOx | Selective Hydrodeoxygenation | 2-Methylfuran (2-MF) | rsc.org, researchgate.net |
| 2-Methylfuran & Furfural | p-Toluenesulfonic acid | Hydroxyalkylation/Alkylation (HAA) | C15 Fuel Precursors | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) & Acetone | Zirconium carbonate | Aldol Condensation | C9-Aldol Product | nih.gov |
| Pine Wood | Cu/Activated Carbon | Pyrolysis & Hydrodeoxygenation | 2-Methylfuran (2-MF) | rsc.org |
| Furfural | Ni-Co/C | Catalytic Transfer Hydrogenolysis | 2-Methylfuran (2-MF) | researchgate.net |
Elucidation of Reaction Networks for Methylfuran Conversion to Advanced Fuels and Chemicals
2-Methylfuran (2-MF), obtainable from the selective hydrogenation of furfural, is a pivotal platform chemical for producing advanced biofuels. scitechnol.comresearchgate.net Research has focused on developing reaction networks to upgrade 2-MF into diesel and jet fuel range alkanes. mdpi.comnih.gov A prominent pathway involves the hydroxyalkylation/alkylation (HAA) of 2-MF with various carbonyl compounds, followed by hydrodeoxygenation (HDO). scitechnol.com
For example, the HAA reaction of 2-MF with cyclohexanone, catalyzed by solid acids, can achieve a near-quantitative yield of 5,5’-(cyclohexane-1,1-diyl)bis(2-methylfuran). nih.gov This C-C coupling reaction effectively increases the carbon chain length, creating precursors for high-density fuels. nih.gov Subsequent HDO of these precursors over catalysts like Ni/SiO2 removes oxygen atoms to produce the final alkane fuels. nih.gov
The choice of catalyst is crucial in directing the reaction network. Bifunctional catalysts possessing both acidic sites for HAA and metal sites for HDO (e.g., Pt/MCM-41) have been developed to perform a one-step conversion of 2-MF to hydrocarbons, simplifying the process and improving energy efficiency. scitechnol.com These integrated approaches are key to making biomass-derived fuels economically competitive with petroleum-based fuels. scitechnol.com The reaction network for converting 2-MF and furfural into C15 hydrocarbons, for instance, has been shown to yield precursors suitable for sustainable aviation fuel (SAF). rsc.org
Exploration of Mechanistic Aspects of Biological Activities in Furan and Dimethoxyphenyl Conjugates
The furan nucleus is a core component in a vast number of biologically active compounds, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.govwisdomlib.org The combination of a furan ring with other pharmacophores, such as a dimethoxyphenyl group, often leads to synergistic or enhanced biological activities.
Mechanistic Research into Antimicrobial Action of Furan Derivatives
Furan derivatives exhibit significant potential as antimicrobial agents, a property attributed to their unique heterocyclic structure. nih.govhumanjournals.com The antimicrobial mechanism of these compounds often involves the selective inhibition of microbial growth and the modification of essential enzymes. nih.govnih.gov For instance, nitrofurantoin, a well-known furan-based drug, is used to treat urinary tract infections by inhibiting bacterial DNA, RNA, and cell wall synthesis. wisdomlib.orgresearchgate.net
Research into novel furan derivatives continues to reveal compounds with potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies suggest that the furan scaffold can be functionalized with various substituents to modulate antimicrobial potency and spectrum. The mechanism can involve disrupting cellular processes unique to microbes, which is crucial for developing agents that can combat the growing problem of antibiotic resistance. researchgate.net The presence of aromatic rings, like the dimethoxyphenyl moiety, in conjunction with the furan core has been shown to strongly influence biological activity. nih.gov
Molecular Basis of Antioxidant and Radical Scavenging Activities
Many furan derivatives, particularly those bearing phenolic substituents, demonstrate effective antioxidant and radical scavenging properties. nih.gov These activities are crucial for mitigating oxidative stress, which is implicated in numerous diseases. nih.gov The molecular mechanism behind this activity often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, such as peroxyl radicals. nih.gov
The presence of an ortho-methoxyphenolic group, similar to the arrangement in the 3,4-dimethoxyphenyl moiety, is known to be important for the antioxidant activity of compounds like curcumin (B1669340). nih.gov Furan-based compounds have been evaluated for their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). crimsonpublishers.com The radical-scavenging activity of certain novel furan compounds was found to be significant, with rate constants for scavenging peroxyl radicals estimated to be in the range of 2 x 10⁴ to 3 x 10⁴ M⁻¹ s⁻¹. nih.gov This antioxidant capacity is a key contributor to the broader biological effects, such as cytoprotection, observed in these molecules. nih.govnih.gov
| Compound Type | Antioxidant Assay | Result | Reference |
| Hydrogenated Curcumin Derivatives | DPPH Scavenging | Stronger activity than curcumin and trolox | nih.gov |
| Furan S & Furan L | Peroxyl Radical Scavenging | Rate constants of 2 x 10⁴ and 3 x 10⁴ M⁻¹ s⁻¹ | nih.gov |
| 4H-Chromene-containing 1,2,3-triazoles | DPPH & Hydrogen Peroxide Scavenging | Good antioxidant activity | researchgate.net |
Investigation of Structural Determinants for Cytoprotective Properties
Cytoprotection refers to the ability of a compound to protect cells from damage induced by toxins, oxidative stress, or other harmful stimuli. Furan derivatives have demonstrated notable cytoprotective effects, which are often linked to their antioxidant and anti-inflammatory activities. nih.govijabbr.com
Studies have shown that novel furan compounds can protect cells against death induced by various toxins. nih.gov For example, certain furan derivatives exhibited cytoprotective effects against PC12 cell death induced by linoleic acid hydroperoxide and primary neuronal cell death induced by glutamate. nih.gov The structural features required for this activity often include the furan ring as a core scaffold, which can be systematically modified to optimize potency and efficacy. ijabbr.com The ability to scavenge free radicals and inhibit oxygenases like cyclooxygenase (COX) and lipoxygenase (LOX) appears to be a key structural determinant for the cytoprotective properties of these compounds. nih.gov
Structure-Activity Relationships in Enzyme Inhibition, with Focus on Binding Modes (e.g., Sirtuin 2 Inhibitors)
The furan and benzofuran scaffolds are privileged structures in the design of enzyme inhibitors, particularly for sirtuins. Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacylase, is a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov
Structure-activity relationship (SAR) studies on furan- and benzofuran-based compounds have identified potent and selective SIRT2 inhibitors. researchgate.net For example, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the identification of a compound with an IC₅₀ value of 2.47 µM, which is significantly more potent than the known inhibitor AGK2. researchgate.net SAR analyses revealed that substitutions on the phenyl ring are critical for activity. researchgate.net
Molecular docking studies have elucidated the binding modes of these inhibitors. researchgate.netacs.org They typically occupy the nicotinamide (B372718) binding site of the SIRT2 enzyme, preventing the natural cofactor NAD⁺ from binding in a catalytically active conformation. acs.org The furan or benzofuran core fits into a selectivity pocket, while attached side chains form key interactions with the enzyme, contributing to both potency and isoform selectivity over other sirtuins like SIRT1 and SIRT3. nih.govresearchgate.net
| Inhibitor Scaffold | Target | IC₅₀ | Key SAR Finding | Reference |
| (5-Phenylfuran-2-yl)methanamine derivative | SIRT2 | 2.47 µM | More potent than AGK2 | researchgate.net |
| Benzofuran derivative | SIRT2 | 3.81 µM | Selective over SIRT1 and SIRT3 | researchgate.net |
| Benzamide derivative | SIRT2 | 0.60 µM | >150-fold selectivity over SIRT1/SIRT3 | nih.gov |
| Chroman-4-one derivative | SIRT2 | Potent Inhibition | Electron-withdrawing groups on the aromatic ring are crucial | acs.org |
Future Directions and Emerging Research Avenues for 3,4 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol Research
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing greener and more efficient synthetic routes to (3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol and its derivatives. Traditional methods often rely on multi-step processes that may not be environmentally benign. The development of novel catalytic strategies is crucial for the sustainable production of furans. mdpi.commdpi.com
Key areas for exploration include:
Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as those in Novozyme 435, for polymerization and synthesis of furan-based compounds offers a sustainable alternative to conventional chemical processes. acs.orgnih.gov Research could explore specific enzymes for the asymmetric synthesis of chiral variants of the target molecule, which could have applications in specialized fields.
Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic metals (like copper or iron) for C-C bond formation is a key goal in green chemistry. organic-chemistry.org Developing catalytic systems based on these metals for the direct arylation of 5-methylfuran-2-carbaldehyde with 1,2-dimethoxybenzene would be a significant advancement.
Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and efficiency over traditional batch processes. acs.org Developing a continuous flow synthesis for this compound could enable more efficient production and easier optimization of reaction conditions.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | Screening for novel enzymes, reaction optimization. |
| Base Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. organic-chemistry.org | Catalyst design, mechanistic studies. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. acs.org | Reactor design, process optimization. |
| Biomass Conversion | Use of renewable feedstocks, reduced reliance on fossil fuels. mdpi.com | Development of efficient conversion pathways. |
Integration of Advanced Computational Modeling with Experimental Research for Rational Design
The integration of computational chemistry with experimental work can accelerate the design of new molecules with tailored properties. For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, guiding the synthesis of new derivatives.
Future research in this area should include:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and reaction mechanisms. digitaloceanspaces.com This information is crucial for understanding the compound's potential in electronic applications and for designing more efficient synthetic routes.
Molecular Docking and Dynamics: For potential biological applications, molecular docking studies can predict the binding affinity and mode of interaction of the compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of a series of derivatives with their observed properties (e.g., corrosion inhibition, biological activity). digitaloceanspaces.com This allows for the predictive design of new compounds with enhanced performance.
| Computational Method | Application in Furan-Aryl Research | Potential Insights for the Target Compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, reaction pathways. digitaloceanspaces.com | Understanding electronic properties for materials science applications. |
| Molecular Docking | Predicting interactions with biological targets. nih.gov | Guiding the design of derivatives with potential bioactivity. |
| QSPR | Correlating molecular structure with physical or biological properties. digitaloceanspaces.com | Predicting properties of novel derivatives before synthesis. |
Exploration of Supramolecular Chemistry and Self-Assembly of Furan-Aryl Systems
The ability of molecules to self-assemble into ordered structures is fundamental to the development of advanced materials. The structure of this compound, containing both hydrogen-bond donors/acceptors (the hydroxyl group) and aromatic rings capable of π-π stacking, makes it an interesting candidate for supramolecular chemistry studies.
Emerging research avenues include:
Crystal Engineering: A systematic study of the crystal packing of the target molecule and its derivatives can reveal the dominant intermolecular interactions. rsc.orgbris.ac.uk Understanding these interactions is key to designing materials with specific solid-state properties.
Self-Assembly in Solution: Investigating the self-assembly behavior of amphiphilic derivatives in various solvents could lead to the formation of nanostructures like micelles, vesicles, or gels. nih.gov The size and shape of these assemblies can be tuned by modifying the molecular structure. nih.gov
Host-Guest Chemistry: The furan-aryl scaffold could be incorporated into larger macrocyclic structures to act as hosts for specific guest molecules, with potential applications in sensing or separation technologies.
Potential Applications in Advanced Materials Science and Molecular Devices
Furan-containing π-conjugated systems are gaining attention for their applications in organic electronics due to their favorable charge transport properties. researchgate.netbohrium.com The this compound core can serve as a building block for a variety of advanced materials.
Future research should explore:
Organic Semiconductors: By extending the π-conjugation of the furan-aryl system, it may be possible to design novel materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.netresearchgate.net The dimethoxy groups on the phenyl ring can be used to tune the electronic properties and solubility of the resulting materials.
Bio-based Polymers: The hydroxyl group provides a reactive site for polymerization. Furan-based polyesters are being investigated as sustainable alternatives to petroleum-derived plastics like PET. nih.govresearchgate.netresearchgate.net Polymers derived from the target molecule could exhibit unique thermal and mechanical properties.
Fluorescent Materials: Many furan (B31954) derivatives exhibit strong fluorescence. nih.gov By modifying the structure, it may be possible to develop new fluorescent dyes or sensors for various applications.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid screening of virtual compounds and prediction of their properties. nih.govresearchgate.net
For the furan-aryl system, AI and ML can be applied to:
De Novo Design: Generative models can be trained on large datasets of known furan compounds to design novel molecules with desired property profiles, such as high charge mobility or specific biological activity. springernature.com
Property Prediction: ML models can be trained to predict a wide range of properties, including solubility, toxicity, and synthetic accessibility, for virtual derivatives of this compound. researchgate.netarxiv.org This can help prioritize synthetic targets and reduce the number of unsuccessful experiments.
Reaction Optimization: AI can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of furan derivatives, accelerating the development of efficient synthetic methodologies. researchgate.net
| AI/ML Application | Description | Potential Impact on Furan-Aryl Research |
| Generative Models | Algorithms that create new chemical structures based on learned patterns. acm.org | Rapidly identify novel furan-aryl compounds with high potential for specific applications. |
| Predictive Modeling | Using ML to forecast the properties of unsynthesized molecules. researchgate.netresearchgate.net | Prioritize the synthesis of the most promising candidates, saving time and resources. |
| Synthesis Planning | AI tools that suggest synthetic routes for target molecules. researchgate.net | Accelerate the development of efficient and sustainable synthetic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
